![molecular formula C14H14N4O3 B1298460 2-Amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile CAS No. 69519-12-6](/img/structure/B1298460.png)

2-Amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

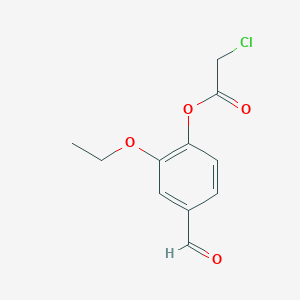

The compound of interest, 2-Amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile, is a derivative of 2,3-diaminomaleonitrile (DAMN), which is known to react with various diones to produce a range of compounds. These reactions typically result in the formation of cyclic structures with multiple functional groups, including amino and nitrile functionalities. The compounds produced from these reactions have been characterized using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations, which provide detailed information about their molecular structures .

Synthesis Analysis

The synthesis of related compounds involves the reaction of DAMN with different diones. For instance, the reaction with 2,6-heptanedione yields isomeric enaminonitriles, while the reaction with 2,7-octanedione and 2,8-nonanedione leads to the formation of hexahydrocyclopenta[e]-1,4-diazepine and hexahydro-1H-benzo[e]-1,4-diazepine derivatives, respectively . These reactions are indicative of the versatility of DAMN as a precursor for synthesizing a variety of nitrogen-containing heterocycles.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are elucidated using X-ray crystallography, which provides precise information about the arrangement of atoms within the crystal lattice. The crystallographic data reveal the conformation of the molecules and the spatial arrangement in the unit cell. For example, a related compound crystallizes in the monoclinic space group C2/c, with specific unit cell parameters, and the isoquinuclidine rings within this compound adopt a boat conformation . These structural details are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactions involving DAMN and diones are complex and lead to the formation of various cyclic and acyclic structures. The reactivity of DAMN is influenced by the nature of the dione, reaction conditions, and the presence of catalysts. The resulting compounds exhibit different chemical properties based on their structural features, such as the presence of nitrile groups and the degree of saturation within the rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized from DAMN are determined by their molecular structure. The presence of multiple functional groups, such as amino and nitrile, imparts specific chemical reactivity and physical characteristics to these compounds. The crystal structure analysis provides insights into the solid-state properties, including the stability of the crystal lattice and intermolecular interactions, such as hydrogen bonding, which can influence the melting point, solubility, and other physical properties .

Wissenschaftliche Forschungsanwendungen

Reaction Mechanisms and Derivative Synthesis

One study detailed the reaction of 2,3-diaminomaleonitrile (DAMN) with various diones, producing compounds including derivatives similar to the query compound. These reactions were characterized using X-ray crystallography, NMR spectroscopy, and DFT calculations, highlighting their potential in synthesizing complex organic compounds (Kubota et al., 2009).

Metal Ion Sensing

Another significant application involves a phenanthroimidazole-based fluorescent probe synthesized for hypochlorous acid detection. The study synthesized a compound with a structure similar to the query, demonstrating high selectivity and sensitivity as a sensor in a mixed aqueous medium. This compound's ability to image exogenous hypochlorous acid in living cells indicates its utility in bio-imaging applications (Zhao et al., 2017).

Antibacterial Activity

An organometallic polymer incorporating a derivative of the query compound was synthesized and evaluated for its antibacterial activities. This study indicates that metal complexes of such derivatives can exhibit higher antibacterial activities compared to their ligands, highlighting the role of transition metal ions in enhancing antibacterial efficacy (Shi, 2012).

Optical and Electrochemical Properties

Research into ferrocenyl-containing maleo-and fumaronitrile derivatives, obtained by the reaction between ferrocenecarbaldehyde and diaminomaleonitrile, revealed their potential in redox reactions and Hg2+ optical ion sensing. The study showcases the synthesis and characterization of compounds containing structural motifs similar to the query, elucidating their applications in sensing and electrochemical studies (Dahlby et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-19-12-4-9(5-13(20-2)14(12)21-3)8-18-11(7-16)10(17)6-15/h4-5,8H,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYFAOOOYGQZSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NC(=C(C#N)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347750 |

Source

|

| Record name | 2-amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69519-12-6 |

Source

|

| Record name | 2-amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1298388.png)

![6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298398.png)

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)